Lipophilicity Contrast: Ethyl 2-(aminooxy)butanoate vs. Aminooxyacetic Acid (AOAA)
Ethyl 2-(aminooxy)butanoate exhibits substantially higher lipophilicity than the widely used free acid analog, aminooxyacetic acid (AOAA). The calculated LogP for ethyl 2-(aminooxy)butanoate is 0.2184 , compared to a consensus XLogP of -1.63 to -1.67 for AOAA [1][2]. This difference of approximately 1.9 LogP units corresponds to a theoretical >60-fold increase in octanol-water partition coefficient, indicating superior passive membrane permeability and organic solvent compatibility for the ethyl ester derivative.
Comparator (AOAA): LogP -1.63 to -1.67
ΔLogP ≈ 1.9 (~60-fold higher P)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2184 |
| Comparator Or Baseline | Aminooxyacetic acid (AOAA); LogP = -1.63 to -1.67 |
| Quantified Difference | ΔLogP ≈ 1.9 units (~60-fold increase in P) |
| Conditions | Calculated octanol-water partition coefficient (XLogP/LogP) from structure |
Why This Matters
Higher lipophilicity is critical for applications requiring cell membrane penetration or organic-phase reactivity, guiding procurement when intracellular delivery or non-aqueous synthesis is required.
- [1] 2-(氨基氧基)乙酸 [Aminooxyacetic acid]. (n.d.). Molaid. Retrieved from https://www.molaid.com View Source
- [2] Aminooxyacetic acid. (n.d.). IUPHAR/BPS Guide to Pharmacology. Retrieved from https://www.guidetopharmacology.org View Source
